

# IPN60090 Dihydrochloride: A Preclinical Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IPN60090 dihydrochloride

Cat. No.: B8118261

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

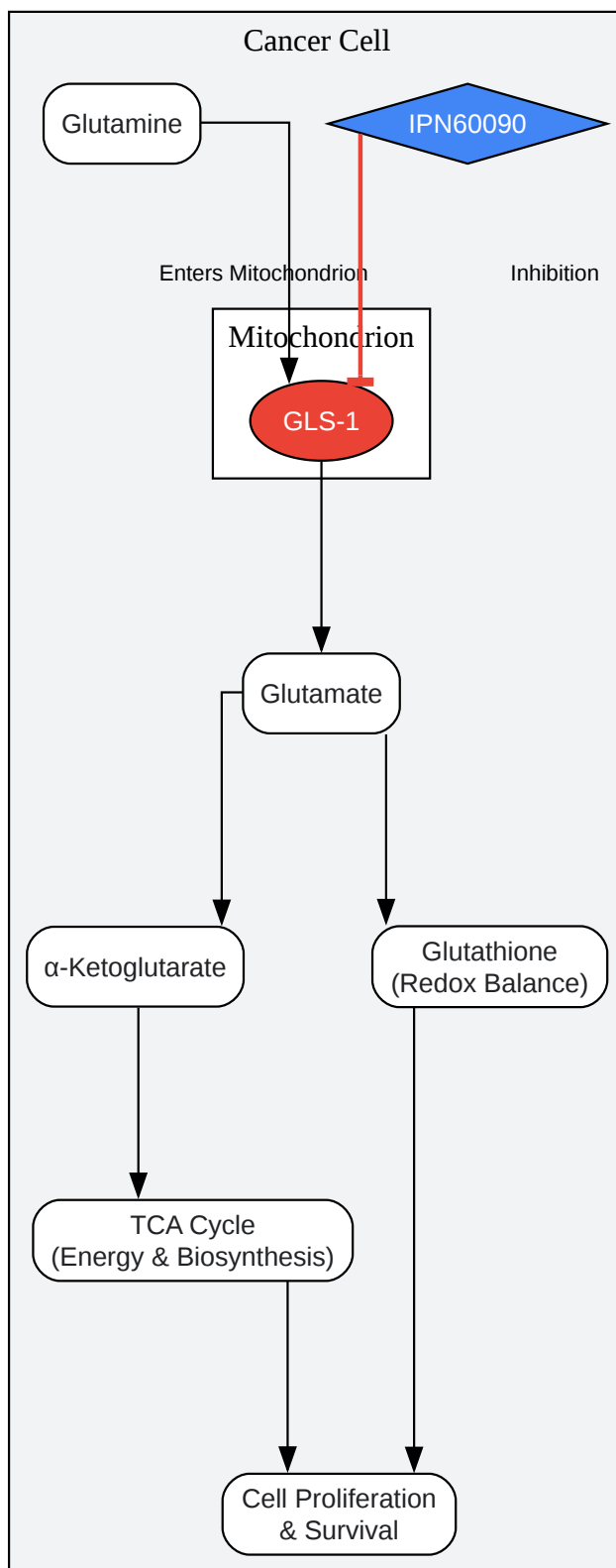
## Introduction

**IPN60090 dihydrochloride**, also known as IACS-6274, is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS-1).[1][2][3] Developed through a collaboration between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals, this agent targets the metabolic reprogramming inherent in many cancer cells, a key hallmark of malignancy.[1][4] Dysregulation of cellular metabolism, particularly the increased reliance on glutamine, presents a promising therapeutic window for intervention.[1][2] IPN60090 is currently under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][5] This document provides a comprehensive overview of the preclinical data for **IPN60090 dihydrochloride**, focusing on its mechanism of action, pharmacokinetics, and anti-tumor efficacy.

## Mechanism of Action

IPN60090 selectively inhibits GLS-1, a mitochondrial enzyme crucial for the conversion of glutamine to glutamate.[2][6][7] This reaction is a primary step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle with  $\alpha$ -ketoglutarate, supports redox balance through glutathione synthesis, and provides building blocks for nucleotide and amino acid synthesis.[2] By blocking GLS-1, IPN60090 disrupts these essential cellular processes, thereby impeding the proliferation of cancer cells that are highly dependent on glutamine.[2][3] Preclinical studies have indicated that tumors with specific genetic alterations, such as

mutations in KEAP1/NFE2L2 or low expression of asparagine synthetase (ASNS), may be particularly sensitive to GLS-1 inhibition.[1][8]



[Click to download full resolution via product page](#)

**Figure 1:** IPN60090 Mechanism of Action.

## Pharmacological Properties

IPN60090 was developed to have excellent physicochemical and pharmacokinetic properties, enabling high oral exposure and sustained target engagement in preclinical models.<sup>[2][3]</sup>

### In Vitro Potency

Parameter	Value
GLS-1 IC50	Data not publicly available

Note: Specific IC50 values for IPN60090 are not detailed in the provided search results, but it is described as a "potent" inhibitor.

## Pharmacokinetics

IPN60090 demonstrates favorable pharmacokinetic profiles across multiple preclinical species.<sup>[2]</sup>

Species	Dose	Cmax (μM)	Tmax (h)	AUC (μM·h)	Half-life (h)
Mouse	Not specified	Not specified	Not specified	Not specified	Not specified
Rat	Not specified	Not specified	Not specified	Not specified	Not specified
Dog	Not specified	Not specified	Not specified	Not specified	Not specified

Note: While the search results emphasize excellent pharmacokinetic properties, specific quantitative data for Cmax, Tmax, AUC, and half-life in different preclinical species are not available in the public domain documents reviewed.

## Preclinical Efficacy

The anti-tumor activity of IPN60090 has been demonstrated in various preclinical cancer models, both as a monotherapy and in combination with other agents.

## Monotherapy

Studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and ovarian cancer have shown the efficacy of IPN60090.

[1][2] A notable finding is the enhanced sensitivity in models with KEAP1/NRF2 mutations.[1]

Model	Cancer Type	Dosing	Outcome
H2122 CDX	NSCLC	100 mg/kg BID, oral	Similar efficacy to CB-839 at 250 mg/kg BID
Ru337 PDX	NSCLC	100 mg/kg BID, oral	Robust in vivo target engagement and tumor growth inhibition

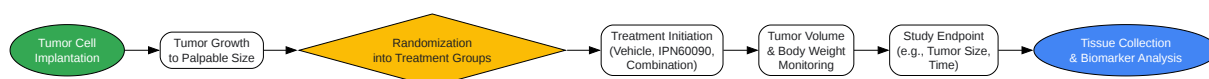
## Combination Therapy

Preclinical evidence suggests that IPN60090 can act synergistically with other anti-cancer therapies.[8] Combination strategies are being explored for Phase 1b expansion cohorts.[8]

- With TORC1/2 Inhibitor (TAK-228): Demonstrated enhanced anti-tumor efficacy in an NSCLC PDX model.[2]
- With Checkpoint Inhibitors: Preclinical data suggest that IPN60090 may enhance the anti-tumor immune response by reprogramming T cells and impacting the tumor microenvironment, providing a rationale for combination with checkpoint blockade therapies like pembrolizumab.[8]

## Experimental Protocols

### In Vivo Xenograft Studies



[Click to download full resolution via product page](#)

**Figure 2:** Generalized In Vivo Xenograft Study Workflow.

**Objective:** To evaluate the anti-tumor efficacy of IPN60090 as a monotherapy or in combination in immunodeficient mice bearing human tumor xenografts.

**Methodology:**

- **Cell Culture and Implantation:** Human cancer cell lines (e.g., H2122) are cultured under standard conditions. A specified number of cells are then subcutaneously implanted into the flanks of immunodeficient mice (e.g., NSG mice). For PDX models, tumor fragments from patients are implanted.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- **Drug Administration:** **IPN60090 dihydrochloride** is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally at specified doses (e.g., 100 mg/kg) and schedules (e.g., twice daily). The control group receives the vehicle only.
- **Monitoring:** Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
- **Endpoint and Analysis:** The study is terminated when tumors in the control group reach a predetermined size. Tumors and other tissues may be collected for pharmacodynamic and biomarker analysis.

## Biomarkers of Response

A significant aspect of the preclinical development of IPN60090 has been the identification of potential biomarkers to select patients most likely to benefit from treatment.

- **KEAP1/NFE2L2 Mutations:** Lung cancers with these mutations have shown increased sensitivity to IPN60090.<sup>[1]</sup> These mutations lead to a state of oxidative stress, making the cells more reliant on glutamine metabolism for redox balance.

- Low ASNS Expression: Asparagine synthetase (ASNS) provides an alternative pathway for asparagine synthesis. Tumors with low ASNS expression may have a greater dependence on glutamine, suggesting they may be more susceptible to GLS-1 inhibition.[8] Novel CLIA-certified assays have been developed to identify patients with low ASNS levels.[1]

## Conclusion

**IPN60090 dihydrochloride** is a promising, orally bioavailable, and selective GLS-1 inhibitor with a strong preclinical rationale for its development as an anti-cancer agent.[2][9] Its excellent pharmacokinetic properties and demonstrated anti-tumor efficacy in various preclinical models, particularly those with specific molecular markers, underscore its potential.[1][2] The ongoing Phase I clinical trials will be crucial in translating these preclinical findings into clinical benefits for patients with advanced solid tumors.[1][5] The biomarker-driven approach, focusing on patient populations with KEAP1/NFE2L2 mutations or low ASNS expression, represents a key strategy in the clinical development of IPN60090.[1][8]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed results | Drug Discovery News [drugdiscoverynews.com]
- 5. ascopubs.org [ascopubs.org]
- 6. tandfonline.com [tandfonline.com]

- 7. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IPN60090 / UT MD Anderson Cancer Center, Ipsen [delta.larvol.com]
- 9. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [IPN60090 Dihydrochloride: A Preclinical Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118261#ipn60090-dihydrochloride-preclinical-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)